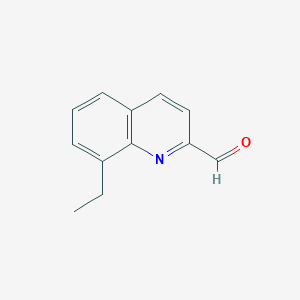

8-Ethylquinoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINCBNHEGPSKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-91-2 | |

| Record name | 8-ethylquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Ethylquinoline 2 Carbaldehyde

De Novo Synthesis Strategies for the 8-Ethylquinoline (B27807) Core

The initial and crucial step is the formation of the 8-ethylquinoline backbone. This can be achieved either by building the quinoline (B57606) ring system from non-quinoline precursors or by modifying a pre-existing quinoline molecule.

Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, provide foundational routes to the quinoline core. wikipedia.orgbrieflands.commdpi.com These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under acidic conditions. wikipedia.orgmdpi.com For the synthesis of 8-ethylquinoline, 2-ethylaniline (B167055) would serve as the key starting material. researchgate.net

For instance, the Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones. wikipedia.org In the context of 8-ethylquinoline, reacting 2-ethylaniline with crotonaldehyde (B89634) would be a viable pathway. wikipedia.org Similarly, the Skraup synthesis, which employs glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid, can be adapted using 2-ethylaniline to yield the desired 8-ethylquinoline. wikipedia.org

A notable example is the synthesis of 2-methyl-8-ethylquinoline from 2-ethylaniline and either ethylene (B1197577) glycol or chloroethanol in the vapor phase over a solid acid catalyst. researchgate.net This highlights the adaptability of classic methods to produce specific quinoline derivatives.

| Reaction | Precursors | Key Features |

| Skraup Synthesis | Aniline (B41778), Glycerol, Oxidizing Agent, Sulfuric Acid | Harsh reaction conditions. brieflands.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup synthesis. wikipedia.org |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Forms 2,4-substituted quinolines. wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Compound with a Methylene (B1212753) Group α to a Carbonyl | Versatile for 2,3-disubstituted quinolines. wikipedia.org |

Table 1: Classic Quinoline Synthesis Reactions

An alternative to de novo synthesis is the direct functionalization of a quinoline ring at the C8 position. Modern synthetic chemistry has seen significant advancements in C-H activation and functionalization reactions, which allow for the direct introduction of alkyl groups onto the quinoline core. researchgate.netnih.gov

Rhodium(III)-catalyzed C(sp²)‐H bond alkylation of quinoline N-oxides using olefins as the alkyl source has been reported to be highly regioselective for the C8 position. researchgate.net This method offers an atom-economical approach to installing the ethyl group. Similarly, palladium-catalyzed C-H arylation of quinoline N-oxides has shown high selectivity for the C8 position, demonstrating the potential for transition metal catalysis in functionalizing this specific site. acs.org The N-oxide group acts as a traceless directing group, guiding the catalyst to the C8 position. researchgate.netresearchgate.net

Introduction of the Carbaldehyde Functionality at the C2 Position

Once the 8-ethylquinoline core is in hand, the next critical step is the introduction of the carbaldehyde group at the C2 position. This can be achieved through formylation reactions or the oxidation of a pre-existing C2 substituent.

Direct formylation of the quinoline ring can be challenging due to the electron-deficient nature of the heterocycle. However, methods like the Vilsmeier-Haack reaction can be employed, particularly on activated quinoline systems. researchgate.netchemijournal.com This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. researchgate.netchemijournal.com While direct formylation at C2 might not be the most common route, it remains a potential strategy, especially if the 8-ethylquinoline intermediate is sufficiently activated.

More commonly, the C2 position is functionalized prior to formylation. For example, a C2-lithioquinoline species, generated by deprotonation with a strong base, can react with a formylating agent.

A more prevalent and often more efficient method for introducing the 2-carbaldehyde group is the oxidation of a C2-methyl or C2-hydroxymethyl group. nih.govnih.gov 2-Methylquinolines, also known as quinaldines, are readily available or can be synthesized through established methods like the Doebner-von Miller reaction using paraldehyde. wikipedia.org

The oxidation of 2-methylquinoline (B7769805) (quinaldine) derivatives to the corresponding 2-carbaldehydes can be achieved using selenium dioxide (SeO₂) in a dioxane/water mixture at reflux. nih.govnih.gov This is a well-established and reliable method for this specific transformation.

Alternatively, if a 2-hydroxymethylquinoline is available, it can be oxidized to the aldehyde using milder oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

| Oxidizing Agent | Substrate | Typical Conditions |

| Selenium Dioxide (SeO₂) | 2-Methylquinoline | Reflux in dioxane/water nih.govnih.gov |

| Manganese Dioxide (MnO₂) | 2-Hydroxymethylquinoline | Stirring in a suitable solvent like dichloromethane (B109758) |

| Pyridinium Chlorochromate (PCC) | 2-Hydroxymethylquinoline | Stirring in dichloromethane |

Table 2: Oxidation Reactions for the Synthesis of Quinoline-2-carbaldehydes

Purification and Isolation Techniques in the Synthesis of 8-Ethylquinoline-2-carbaldehyde

The final stage of the synthesis involves the purification and isolation of the target compound, this compound. Given that the product is a solid at room temperature, with a reported melting point of 81-83 °C, several standard techniques can be employed. sigmaaldrich.com

Crystallization is a primary method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

Column chromatography is another powerful purification technique. The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. This method is highly effective for separating the desired product from byproducts and unreacted starting materials. beilstein-journals.org

Distillation , particularly vacuum distillation, may be applicable for purifying liquid intermediates, such as 8-ethylquinoline, before the final oxidation step.

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. mdpi.combldpharm.com

Chromatographic Separations (e.g., Flash Chromatography on Silica Gel)

Flash chromatography using silica gel is a primary method for the purification of quinoline derivatives, including this compound. This technique is effective for separating the target compound from unreacted starting materials, catalysts, and by-products. The selection of an appropriate eluent system is crucial for achieving good separation. Often, a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is used. For instance, the purification of related 8-alkoxy-substituted quinaldines has been successfully achieved using silica gel column chromatography. nih.gov In some cases, preparative thin-layer chromatography (TLC) can also be utilized for small-scale purification. mdpi.com

Table 1: Typical Eluent Systems for Chromatography of Quinoline Derivatives

| Solvent System | Application/Notes |

| Hexane (B92381)/Ethyl Acetate | A common gradient system for compounds of moderate polarity. |

| Dichloromethane/Methanol | Used for more polar quinoline derivatives. |

| Dichloromethane/Ethyl Acetate | Effective for separating isomers and closely related compounds. mdpi.com |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure this compound in a solid, crystalline form. This process can be achieved through various methods, including slow evaporation of a solvent, cooling a saturated solution, or vapor diffusion. For the parent compound, quinoline-2-carbaldehyde, single crystals have been successfully grown by the slow diffusion of hexane into a dichloromethane (CH₂Cl₂) solution. nih.gov Recrystallization from a suitable solvent, such as ethanol (B145695), is also a common final purification step for related quinoline derivatives. mdpi.com The resulting crystalline solid can be characterized by techniques like X-ray crystallography.

Table 2: Crystallographic Data for the Parent Compound, Quinoline-2-carbaldehyde

| Parameter | Value |

| Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.0639 Å, b = 21.564 Å, c = 10.698 Å, β = 107.884° |

| Data sourced from studies on quinoline-2-carbaldehyde and serves as a reference. nih.govresearchgate.net |

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

Catalyst Systems in C-C or C-H Activation (e.g., Palladium Catalysts)

Palladium-based catalysts are central to many modern synthetic routes for constructing the quinoline scaffold and introducing functional groups. rsc.org These catalysts are particularly effective in mediating C-C and C-H bond activation, which are key steps in reactions like the Suzuki-Miyaura coupling or direct arylation to build complex quinoline structures. rsc.orgacs.org For instance, in the synthesis of related quinoline-3-carbaldehydes, various palladium catalysts were screened to find the optimal system for coupling reactions. acs.org The choice of palladium source and the associated ligands can dramatically influence reaction efficiency and selectivity.

Table 3: Palladium Catalysts in Quinoline Synthesis

| Catalyst | Abbreviation | Typical Application | Reference |

| Palladium(II) Acetate | Pd(OAc)₂ | Suzuki-Miyaura Coupling | acs.org |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | acs.org |

| Bis(triphenylphosphine)palladium(II) Dichloride | PdCl₂(PPh₃)₂ | Cross-Coupling Reactions | acs.org |

| [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | [(dppf)PdCl₂] | Suzuki-Miyaura Coupling | acs.org |

Base Selection (e.g., Alkali Metal Phosphates, Tertiary Amine Bases like DIEA, Triethylamine)

The choice of base is critical in many synthetic steps toward this compound, influencing both reaction rates and the formation of by-products. Bases are often required to deprotonate substrates, neutralize acidic by-products, or activate catalysts. A wide range of bases, from inorganic salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to organic tertiary amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA), are employed. acs.orgnih.gov For example, K₂CO₃ has been used effectively in the nucleophilic substitution reaction to form substituted quinoline-3-carbaldehydes. mdpi.com The strength and solubility of the base must be matched to the specific reaction requirements.

Table 4: Common Bases Used in Quinoline Synthesis

| Base | Type | Common Use | Reference |

| Potassium Carbonate (K₂CO₃) | Inorganic | Nucleophilic Substitution, Coupling Reactions | mdpi.comacs.org |

| Cesium Carbonate (Cs₂CO₃) | Inorganic | Coupling Reactions | acs.org |

| Triethylamine (TEA) | Organic (Tertiary Amine) | General purpose acid scavenger, Cycloadditions | nih.gov |

| Sodium Hydroxide (NaOH) | Inorganic | Hydrolysis, Condensation Reactions | nih.gov |

Solvent Systems (e.g., Aprotic Solvents like Toluene (B28343), Ethers, Tetrahydrofuran, p-Dioxane)

The solvent system plays a multifaceted role in the synthesis of quinolines, affecting solubility, reaction kinetics, and even the reaction pathway. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often found to be beneficial, enhancing reaction rates and yields. acs.orgrsc.org In contrast, protic solvents like ethanol can sometimes be detrimental, potentially interfering with certain catalysts. rsc.org Aprotic, less polar solvents like toluene and 1,4-dioxane (B91453) are also frequently used, particularly in metal-catalyzed cross-coupling reactions. acs.orgtandfonline.com The optimal solvent is highly dependent on the specific transformation being performed.

Table 5: Influence of Solvent Type on Quinoline Synthesis

| Solvent Class | Examples | General Effect on Quinoline Synthesis | Reference |

| Aprotic Polar | DMF, DMSO, Acetonitrile | Often enhances yield and reaction rate. | acs.orgrsc.org |

| Aprotic Non-polar | Toluene, 1,4-Dioxane | Commonly used in cross-coupling reactions. | acs.orgtandfonline.com |

| Protic | Ethanol (EtOH), Water | Can be inhibitory with certain catalysts but useful in other reactions (e.g., hydrolysis). | rsc.org |

Temperature and Pressure Optimization for Enhanced Yields

Optimizing the reaction temperature is a fundamental aspect of improving synthetic efficiency. For many quinoline syntheses, elevated temperatures are required to overcome activation energy barriers and drive the reaction to completion. For example, in certain cycloisomerization reactions to form related heterocyclic structures, increasing the temperature from 100 °C to 120 °C was necessary for complete conversion. nih.gov In other cases, the optimal temperature might be lower; some nanocatalyzed syntheses are optimized at 80-90 °C. acs.org While most syntheses are conducted at atmospheric pressure, specific reactions, such as those involving gaseous reagents like carbon monoxide, require pressure control, often being run at 1 atm. capes.gov.br Careful control of temperature helps to maximize the yield of this compound while minimizing thermal decomposition and the formation of undesired side products.

Coordination Chemistry of 8 Ethylquinoline 2 Carbaldehyde As a Ligand

Ligand Design Principles for 8-Ethylquinoline-2-carbaldehyde

The unique structural features of this compound dictate its behavior as a ligand, influencing the geometry and properties of the resulting metal complexes.

Steric and Electronic Perturbations Induced by the 8-Ethyl Group

The presence of an ethyl group at the 8-position of the quinoline (B57606) ring introduces significant steric and electronic perturbations compared to the unsubstituted quinoline-2-carbaldehyde.

Steric Effects: The ethyl group at the C8 position exerts steric hindrance, which can influence the coordination environment around the metal center. nih.govacs.org This steric bulk can affect the number of ligands that can coordinate to the metal, potentially favoring the formation of complexes with lower coordination numbers. It can also influence the regioselectivity of reactions involving the metal complex. nih.govacs.org For instance, in reactions involving substituted quinolines, the steric properties of substituents can direct the outcome of the reaction. nih.govacs.org

Electronic Effects: The ethyl group, being an alkyl group, is electron-donating. This electronic effect can increase the electron density on the quinoline ring, thereby enhancing the donor capacity of the quinoline nitrogen. This, in turn, can lead to stronger metal-ligand bonds and influence the electronic properties of the resulting metal complex, such as its redox potential and catalytic activity. The electronic properties of substituents on the quinoline ring have been shown to be a critical factor in their chemical behavior. nih.govacs.org

Potential for Other Chelation Modes (e.g., Bridging Ligand Architectures)

While N,O-bidentate chelation is the most common coordination mode, the structural features of this compound allow for the possibility of other binding arrangements. Under specific reaction conditions or with certain metal ions, it could potentially act as a bridging ligand, coordinating to two or more metal centers. This could occur through the quinoline nitrogen coordinating to one metal center and the carbaldehyde oxygen to another, or through more complex interactions involving the aromatic system. The formation of such bridged architectures can lead to the assembly of polynuclear metal complexes with interesting magnetic or catalytic properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a range of complex types.

Homoleptic and Heteroleptic Complex Formation

Metal complexes can be broadly classified as homoleptic or heteroleptic.

Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. doubtnut.comunacademy.comdoubtnut.com For example, a complex where the metal ion is exclusively bound to this compound ligands would be considered homoleptic.

Heteroleptic complexes , on the other hand, contain more than one type of ligand coordinated to the central metal atom. doubtnut.comunacademy.comdoubtnut.com An example would be a complex containing both this compound and another ligand, such as a halide or a phosphine.

The formation of either homoleptic or heteroleptic complexes depends on the stoichiometry of the reactants and the reaction conditions. The synthesis of heteroleptic complexes allows for the fine-tuning of the properties of the metal center by combining the electronic and steric contributions of different ligands.

Coordination with Transition Metals (e.g., Late-Transition-Metal Catalysts)

This compound and related quinoline-based ligands are of particular interest in the coordination chemistry of transition metals, especially late transition metals such as palladium, copper, and nickel. nih.govnih.gov The resulting metal complexes often exhibit catalytic activity in various organic transformations. nih.gov

Coordination with Main Group Elements

A thorough review of scientific literature reveals a significant gap in the documented coordination chemistry of this compound with main group elements. While the synthesis of this compound has been reported, primarily as a precursor in the synthesis of more complex organic molecules, its reactivity and complex formation with elements such as those from the s-block and p-block have not been a focus of published research.

Theoretically, this compound is expected to act as a neutral bidentate ligand, coordinating to a main group metal center via the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. The ethyl group in the 8-position would likely exert a steric influence, potentially affecting the coordination geometry and the number of ligands that can bind to the metal center, compared to its unsubstituted counterpart, quinoline-2-carbaldehyde. However, without experimental data, discussions on bond strengths, coordination numbers, and structural diversity remain speculative.

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound with f-block elements—the lanthanides and actinides—is also an area that remains largely unexplored in the available scientific literature. Research on related quinoline derivatives, however, provides insight into the potential bonding behavior of this ligand.

Lanthanide ions, known for their high coordination numbers and preference for oxygen-donor ligands, would be expected to coordinate readily with the N,O-donor set of this compound. Studies on other quinoline-based ligands have shown the formation of stable complexes with lanthanides. The ethyl group at the 8-position could influence the luminescence properties of lanthanide complexes, a key area of interest for these elements, by altering the ligand's electronic structure and the efficiency of the "antenna effect."

Similarly, the interaction of quinoline-based ligands with actinides has been a subject of interest, particularly in the context of nuclear waste separation and understanding f-orbital bonding contributions. While no specific complexes with this compound are reported, research on other multidentate quinoline ligands demonstrates their ability to form stable complexes with actinyl ions (AnO₂ⁿ⁺). The bonding in such systems often involves a combination of electrostatic and covalent contributions, with the potential for 5f orbital participation. The steric bulk of the 8-ethyl group would likely play a role in the stability and structure of any potential actinide complexes.

Structural Elucidation of this compound Metal Complexes

The definitive determination of a coordination compound's structure is fundamental to understanding its properties and reactivity. This is typically achieved through a combination of solid-state and solution-phase techniques.

Solid-State Structures via Single Crystal X-ray Diffraction

There are no published single crystal X-ray diffraction studies for any metal complexes of this compound. However, the crystal structure of the parent ligand, quinoline-2-carbaldehyde, has been determined, providing a foundational model. nih.govnih.gov It crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov This structural information is critical for understanding how the ligand itself packs in a crystal lattice and provides a baseline for predicting the coordination behavior of its derivatives.

Table 1: Crystallographic Data for the Parent Ligand, Quinoline-2-carbaldehyde

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0639 (7) |

| b (Å) | 21.564 (2) |

| c (Å) | 10.698 (1) |

| β (°) | 107.884 (2) |

| Volume (ų) | 1550.9 (3) |

Solution-Phase Conformational Analysis

No solution-phase conformational analysis studies, such as those using Nuclear Magnetic Resonance (NMR) spectroscopy, have been reported for metal complexes of this compound. For such a complex, techniques like ¹H and ¹³C NMR would be essential to confirm the ligand's coordination in solution. Coordination to a metal ion typically causes significant shifts in the signals of the protons and carbons near the donor atoms (specifically, H2, H8, and the aldehyde CHO group).

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the through-space proximity of different parts of the molecule, helping to define the complex's conformation and the ligand's orientation around the metal center in the solution state. This is particularly important for understanding dynamic processes and for correlating solution-state structure with solid-state findings.

Electronic Properties and Bonding in this compound Coordination Compounds

Understanding the electronic structure and the nature of the metal-ligand bond is crucial for explaining the magnetic, spectroscopic, and reactive properties of coordination compounds.

Ligand Field Theory and Crystal Field Theory Applications

While no specific experimental or theoretical studies have been published applying Ligand Field Theory (LFT) or Crystal Field Theory (CFT) to complexes of this compound, the principles of these theories can be used to predict their electronic properties.

Crystal Field Theory treats the ligand as a point charge that creates an electrostatic field, causing the d-orbitals of the central metal ion, which are degenerate in the free ion, to split into different energy levels. researchgate.netbg.ac.rs For a transition metal complex of this compound, the ligand would act as a bidentate N,O-donor, creating a non-symmetrical ligand field. The magnitude of the d-orbital splitting (Δ) would depend on the metal ion and its oxidation state. This splitting energy determines the complex's color, magnetic properties (high-spin vs. low-spin), and crystal field stabilization energy (CFSE). researchgate.net

Charge Transfer Transitions and Redox Behavior

The electronic properties of metal complexes derived from this compound are of significant interest, as they provide insight into the nature of the metal-ligand interactions and the potential applications of these complexes in areas such as catalysis and materials science. This section explores the charge transfer phenomena and the electrochemical redox behavior of such coordination compounds. Due to a lack of specific research data for this compound, the discussion will draw upon findings from structurally related quinoline-based ligands to infer the expected properties.

The electronic absorption spectra of metal complexes containing quinoline-based ligands are typically characterized by a combination of intra-ligand transitions and charge transfer bands. The latter, which involve the transfer of an electron between the metal ion and the ligand, are particularly sensitive to the nature of the metal, its oxidation state, and the specific substituents on the ligand.

In the case of complexes with ligands derived from 8-quinolinecarbaldehyde, ligand-to-metal charge transfer (LMCT) is a commonly observed phenomenon. researchgate.net These transitions are often intense and can be found in the visible region of the spectrum, contributing to the color of the complexes. The energy of these LMCT bands is influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoline ring. An ethyl group at the 8-position, being weakly electron-donating, is expected to slightly increase the electron density on the quinoline ring system. This, in turn, could lower the energy of the LMCT transitions compared to the unsubstituted parent ligand.

The UV-Vis spectra of metal complexes with ligands similar to this compound, such as those derived from 8-hydroxyquinoline (B1678124), have been recorded in various solvents. scirp.org These studies show that the position and intensity of the absorption bands can be solvent-dependent, indicating the sensitivity of the electronic structure to the environment. scirp.org For copper(II) complexes of coumarin-derived Schiff bases, UV-Vis spectroscopy has been employed alongside EPR to investigate the coordination modes in solution. nih.gov

The following table summarizes representative electronic spectral data for metal complexes of a related ligand, 8-hydroxyquinoline, to provide a general context for the types of transitions observed in such systems.

| Complex | Solvent | λmax (nm) | Assignment |

| Co(8-hydroxyquinolinate)₂ | DMSO | ~400-500 | d-d/LMCT |

| Ni(8-hydroxyquinolinate)₂ | DMSO | ~400-500 | d-d/LMCT |

| Cu(8-hydroxyquinolinate)₂ | DMSO | ~400-500 | d-d/LMCT |

Note: This table is illustrative and based on general information for 8-hydroxyquinoline complexes. Specific λmax values can vary significantly based on experimental conditions.

The redox behavior of metal complexes with quinoline-based ligands is a critical aspect of their coordination chemistry, providing information on the stability of different oxidation states of the central metal ion. Cyclic voltammetry is a powerful technique used to probe these redox processes.

Studies on the electrochemical properties of various quinolinecarbaldehydes and their derivatives have shown a strong correlation between the chemical structure and the observed reduction and oxidation potentials. mdpi.comresearchgate.net Research on 8-hydroxy-quinoline-5-carbaldehyde and its methylated derivative revealed that the presence of a methyl group facilitates oxidation. mdpi.comresearchgate.net This suggests that the electron-donating ethyl group in this compound would likely make the corresponding metal complexes easier to oxidize compared to their unsubstituted counterparts. Conversely, the reduction potential is expected to become more negative. mdpi.comresearchgate.net

The cyclic voltammetry of Schiff base ligands and their copper complexes often reveals quasi-reversible or irreversible redox processes. scirp.orgresearchgate.net For instance, a copper(II) chloride complex of a Schiff base ligand displayed a reduction peak (Epc) at -326 mV and an associated oxidation peak (Epa) at 712 mV (scan rate 100 mV/s), indicating a quasi-reversible process. scirp.org The nature of the redox couple, such as Cu(II)/Cu(I), can be identified from the potential values. researchgate.net

The electrochemical behavior is highly dependent on the ligand framework. For example, the cyclic voltammograms of copper(II) complexes with salen Schiff-base ligands show a single quasi-reversible one-electron transfer corresponding to the [Cu(II)L]/[Cu(I)L]⁻ couple. researchgate.net The cathodic peak potentials (Epc) in these systems are influenced by the electronic effects of the substituents on the ligand. researchgate.net

The table below presents hypothetical redox potential data for a metal complex of this compound, based on the trends observed for related compounds.

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) |

| [Cu(8-Et-quin-2-CHO)Cl₂] | Cu(II)/Cu(I) | ~ -0.4 | ~ -0.1 | > 100 | 100 |

| [Fe(8-Et-quin-2-CHO)Cl₂] | Fe(III)/Fe(II) | ~ +0.3 | ~ +0.5 | > 100 | 100 |

Note: This table is illustrative and presents expected trends. Actual values would need to be determined experimentally.

Catalytic Applications of 8 Ethylquinoline 2 Carbaldehyde Derived Systems

Homogeneous Catalysis Mediated by 8-Ethylquinoline-2-carbaldehyde Complexes

Complexes derived from this compound are anticipated to be versatile ligands in homogeneous catalysis. The quinoline (B57606) moiety offers a bidentate N,O-coordination site through the nitrogen atom of the heterocycle and the oxygen atom of the aldehyde group, or more commonly, through the corresponding Schiff base derivatives. The presence of the ethyl group at the 8-position can introduce specific steric and electronic effects that may influence the catalytic activity and selectivity of the resulting metal complexes.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Hydroformylation)

While direct examples involving this compound are not readily found, palladium complexes of related quinoline-based ligands have been investigated in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been reported to yield 4,6,8-triarylquinoline-3-carbaldehydes. researchgate.net This suggests that palladium complexes of this compound or its derivatives could potentially catalyze similar C-C bond-forming reactions. The steric bulk of the 8-ethyl group might influence the efficiency and selectivity of such transformations.

In the context of hydroformylation, rhodium complexes containing nitrogen-based ligands are widely used. Although specific data on this compound is unavailable, the fundamental ability of quinoline-type ligands to coordinate with rhodium suggests potential applicability. The electronic properties of the quinoline ring and the steric hindrance from the ethyl group would be critical factors in determining the regioselectivity (linear vs. branched aldehyde) of the hydroformylation process.

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis. Transition metal-catalyzed C-N and C-O bond-forming reactions often employ ligands that can stabilize the metal center and facilitate the desired transformation. rsc.org Schiff bases derived from quinoline aldehydes are known to form stable complexes with various transition metals. For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with anilines yields the corresponding Schiff bases, which are precursors to catalytically active complexes. nih.gov It is plausible that Schiff base derivatives of this compound could form complexes capable of catalyzing C-N bond-forming reactions like aminations.

Rhodium(III)-catalyzed C-H amidation of aldehydes has been explored using anthranils as an aminating agent, with quinoline-8-carbaldehyde being a viable substrate. researchgate.net This highlights the potential for the aldehyde functionality in quinoline systems to participate in or direct C-N bond formation.

Hydrogenation and Dehydrogenation Catalysis

The reversible hydrogenation and dehydrogenation of N-heterocycles are crucial for hydrogen storage applications. researchgate.net Catalysts based on iron, ruthenium, and iridium complexed with pincer-type ligands or other nitrogen-containing ligands have shown significant activity in these processes. researchgate.netrsc.org For instance, ruthenium(II)-p-cymene complexes with pyridine-quinoline based ligands are efficient for the transfer hydrogenation of ketones. nih.gov The catalytic activity is influenced by the substitution pattern on the quinoline ring. Specifically, methyl groups at the 8-position have been shown to enhance catalytic performance in some cases. nih.gov This suggests that an 8-ethyl group in a similar ligand framework could positively impact the catalytic efficiency for hydrogenation reactions.

Cobalt-amido cooperative catalysis has been effectively used for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov This selective reduction is a significant challenge, and the nature of the quinoline substrate plays a key role. While the direct hydrogenation of 2-methylquinoline (B7769805) was reported to be unsuccessful likely due to steric hindrance, the electronic and steric profile of this compound would need to be specifically evaluated in such a system. nih.gov

Oxidation Reactions (e.g., Selective Alcohol Oxidation)

Metal complexes are widely employed as catalysts for the selective oxidation of alcohols. Iron(II) complexes, for example, have been utilized for the chemoselective oxidation of secondary alcohols over primary alcohols using hydrogen peroxide as the oxidant. rsc.org The ligand environment around the metal center is critical for achieving high selectivity. While there is no direct report on this compound in this context, copper complexes of various quinoline derivatives have been studied for their catecholase activity, which involves the oxidation of catechols to o-quinones. colab.ws The catalytic activity was found to be dependent on the specific structure of the quinoline ligand. colab.ws This indicates that metal complexes of this compound could potentially be developed as catalysts for selective oxidation reactions.

Heterogeneous Catalysis Employing Immobilized this compound Complexes

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation, potential for recycling, and improved stability.

Design of Solid Supports for Ligand Immobilization

A variety of solid supports can be envisioned for the immobilization of this compound-derived complexes. The choice of support depends on the specific application and the desired properties of the heterogeneous catalyst. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers.

A heteropoly acid-based organic hybrid catalyst has been prepared by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40, demonstrating the principle of immobilizing quinoline derivatives for heterogeneous catalysis. mdpi.com For this compound, a similar strategy could be employed, or the aldehyde functionality could be used as a reactive handle for covalent attachment to a functionalized support. For example, the aldehyde could react with an amino-functionalized silica to form an immobilized Schiff base ligand.

The immobilization of molecular catalysts can also be achieved via techniques like atomic layer deposition (ALD), which can create a stable and well-defined catalyst on a solid oxide support. rsc.org This method could potentially be applied to complexes of this compound to generate robust heterogeneous catalysts for various chemical transformations.

Performance Evaluation in Continuous Flow Systems

While specific data on the performance of this compound-derived catalysts in continuous flow systems is not extensively documented in publicly available research, the broader class of quinoline-based catalysts has been recognized for its potential in such applications. The immobilization of homogeneous catalysts, such as metal complexes of Schiff base ligands derived from this compound, onto solid supports is a key strategy for their adaptation to continuous flow reactors.

Potential advantages of using these immobilized catalysts in continuous flow systems include:

Enhanced Catalyst Stability and Reusability: Solid supports can prevent the degradation of the catalytic complex and allow for its reuse over multiple cycles, which is economically and environmentally beneficial.

Ease of Product Separation: The heterogenized catalyst can be easily separated from the reaction mixture, simplifying purification processes.

Improved Process Control: Continuous flow setups offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of systems derived from this compound is intrinsically linked to the mechanistic pathways of the corresponding catalytic cycles. These investigations are crucial for optimizing reaction conditions and designing more efficient catalysts. For metal complexes of ligands derived from this compound, the catalytic cycle typically involves a series of steps including substrate coordination, activation, transformation, and product release, with the metal center cycling through different oxidation states.

Mechanistic studies on related aminoquinoline-directed C-H bond functionalization reactions catalyzed by cobalt have shed light on the plausible steps. nih.govdigitellinc.com These studies often involve the isolation and characterization of key organometallic intermediates to elucidate the reaction pathway. nih.govdigitellinc.com For instance, in cobalt-catalyzed reactions, a Co(I)/Co(III) or a Co(II)/Co(IV) cycle might be operative depending on the specific transformation. nih.gov

Identification of Catalytically Active Species

A critical aspect of mechanistic studies is the identification of the true catalytically active species. This is often a transient intermediate that is responsible for the primary bond-forming or bond-breaking steps in the catalytic cycle. For catalysts derived from this compound, which are typically Schiff base complexes, the active species is generally a metal complex where the substrate has coordinated to the metal center.

Several techniques are employed to identify these species:

Spectroscopic Methods: Techniques such as NMR, EPR, and X-ray absorption spectroscopy can provide structural information about the catalyst and its intermediates under reaction conditions.

Isolation and Crystallography: In some cases, it is possible to isolate and obtain crystal structures of key intermediates, providing direct evidence of their structure. nih.gov For example, studies on quinoline 2-oxidoreductase have provided detailed structural insights into the active site. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to model the catalytic cycle, predict the structures of intermediates and transition states, and calculate their relative energies. unesp.br

Determination of Rate-Limiting Steps and Turnover Frequencies

| Catalyst System | Reaction | Turnover Frequency (TOF) (h⁻¹) | Reference |

|---|---|---|---|

| [Rh(COD)(κN-Q)]+ | Quinoline Hydrogenation | Data not explicitly provided, but mechanistic details are discussed. | unesp.br |

| Co(II) complex | Quinoxaline Synthesis | High efficiency reported, but specific TOF values are not given. | rsc.org |

| Manganese-based catalyst | Quinoline Hydrogenation | Effective at room temperature and atmospheric pressure, indicating high activity. | catalysis.de |

Asymmetric Catalysis Utilizing Chiral Derivatives of this compound

A significant application of quinoline-based ligands is in the field of asymmetric catalysis, where chiral catalysts are used to produce enantiomerically enriched products. Chiral derivatives of this compound can be synthesized by condensing the aldehyde with a chiral amine or other chiral auxiliary to form a chiral Schiff base ligand. thieme-connect.com These ligands can then be complexed with various transition metals to create effective asymmetric catalysts.

The synthesis of such chiral ligands is often straightforward, involving a simple condensation reaction. thieme-connect.com These chiral metal complexes have been successfully applied in a variety of asymmetric transformations, including:

Asymmetric C-C bond formation

Asymmetric hydrogenations

Asymmetric cycloadditions

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. The ethyl group at the 8-position of the quinoline ring in the parent aldehyde can impart specific steric and electronic effects that influence the stereochemical outcome of the reaction.

The following table summarizes the performance of some chiral Schiff bases derived from quinoline-2-carbaldehyde in asymmetric catalysis.

| Chiral Ligand Type | Reaction | Metal | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N,N,P-tridentate Schiff base | 1,4-addition of R₂Zn to α,β-unsaturated ketones | Not specified | Good yields reported | thieme-connect.com |

| Binaphthyldiimine Schiff base | 1,3-dipolar cycloaddition reactions | Not specified | Widely applicable | thieme-connect.com |

| Schiff bases from chiral amines | Hydrogen-transfer reduction of ketones | Ru | Up to 97% ee | capes.gov.br |

Spectroscopic and Advanced Analytical Characterization of 8 Ethylquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a molecule like 8-Ethylquinoline-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework, as well as insights into its spatial arrangement and dynamic behavior.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) NMR: The aldehydic proton is anticipated to be the most deshielded proton, appearing as a singlet in the downfield region of the spectrum, typically around δ 10.0 ppm. The aromatic protons of the quinoline (B57606) ring will resonate in the region of δ 7.0-9.0 ppm. The protons of the ethyl group will appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with coupling between them.

Carbon-¹³ (¹³C) NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. oregonstate.edu The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The carbons of the ethyl group will have characteristic shifts in the aliphatic region of the spectrum.

A detailed assignment of the ¹H and ¹³C NMR signals can be achieved through the use of 2D NMR techniques.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~10.2 | ~194 |

| C2 | - | ~153 |

| C3 | ~8.0 | ~118 |

| C4 | ~8.3 | ~137 |

| C5 | ~7.7 | ~130 |

| C6 | ~7.8 | ~130 |

| C7 | ~7.9 | ~129 |

| C8 | - | ~148 |

| C8a | - | ~128 |

| C4a | - | ~130 |

| CH₂ (ethyl) | ~3.0 (q) | ~26 |

| CH₃ (ethyl) | ~1.4 (t) | ~15 |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the structural assignments of complex molecules like this compound. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the quinoline ring, as well as the coupling between the methylene and methyl protons of the ethyl group. This allows for the unambiguous assignment of the proton spin systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For instance, HMBC correlations would be expected from the aldehydic proton to C2 and C3 of the quinoline ring, and from the methylene protons of the ethyl group to C7, C8, and C8a. researchgate.netsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly coupled. This technique would be valuable for confirming the stereochemistry and conformation of the ethyl group relative to the quinoline ring. For example, NOE correlations might be observed between the methylene protons of the ethyl group and the H7 proton of the quinoline ring. nih.gov

Dynamic NMR for Rotational Barriers and Conformational Exchange

The ethyl group at the C8 position of the quinoline ring can exhibit restricted rotation, leading to the possibility of different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes and to determine the energy barriers associated with them. nih.govmdpi.com

At low temperatures, the rotation around the C8-C(ethyl) bond might be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the conformational exchange can be determined, and from these, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.comresearchgate.netclockss.org While no specific DNMR studies on this compound are reported, studies on similar N-aryl systems have demonstrated the utility of this technique in quantifying rotational barriers. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.netrsc.orgnih.gov

Characteristic Absorption Bands of the Quinoline Ring and Carbaldehyde Group

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the quinoline ring and the carbaldehyde group.

Quinoline Ring Vibrations: The quinoline moiety gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring are expected in the 1650-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will be observed at lower frequencies.

Carbaldehyde Group Vibrations: The most characteristic band for the carbaldehyde group is the strong C=O stretching vibration, which is expected to appear in the region of 1710-1680 cm⁻¹. The position of this band can be influenced by electronic effects of the quinoline ring and by intermolecular interactions. The C-H stretching vibration of the aldehydic proton is also a useful diagnostic peak, typically found as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.

Ethyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups of the ethyl substituent will be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups will appear at lower wavenumbers.

Interactive Data Table: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C-H Stretch (Aldehyde) | 2850-2700 | Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1710-1680 | Strong |

| C=C/C=N Stretch (Quinoline) | 1650-1400 | Medium to Strong |

| C-H Bend (In-plane) | 1400-1000 | Medium |

| C-H Bend (Out-of-plane) | 900-650 | Medium to Strong |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification. rsc.orgnist.govresearchgate.net

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, molecules of this compound can interact with each other through various intermolecular forces, including van der Waals forces, π-π stacking interactions between the quinoline rings, and potentially weak C-H···O or C-H···N hydrogen bonds. mdpi.comnih.gov

The presence and strength of hydrogen bonding can be inferred from shifts in the vibrational frequencies. For example, the C=O stretching frequency of the carbaldehyde group may shift to a lower wavenumber if the oxygen atom acts as a hydrogen bond acceptor. Similarly, the C-H stretching and bending vibrations can be perturbed by the formation of weak C-H···O or C-H···N interactions. nih.gov

A detailed analysis of the crystal structure, for instance through X-ray diffraction, would provide definitive evidence of the types and geometries of these intermolecular interactions. researchgate.net Such studies on related quinoline derivatives have revealed complex networks of interactions that dictate the crystal packing. mdpi.comnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

The electronic spectra of quinoline derivatives, including this compound, are characterized by transitions involving π and non-bonding (n) electrons within the aromatic system and the carbaldehyde group.

Elucidation of Electronic Transitions (π-π and n-π)**

The UV-Vis absorption spectra of quinoline derivatives typically display intense bands corresponding to π-π* transitions and weaker bands associated with n-π* transitions. For quinoline itself and its substituted derivatives, intense absorption patterns are generally observed below 260 nm, which are attributed to π-π* transitions localized on the quinoline ring. researchgate.netmdpi.com The presence of a carbaldehyde group introduces n-π* transitions, typically at longer wavelengths and with lower intensity, arising from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group.

In a study of various quinoline derivatives, it was noted that the highest energy absorption peak is primarily a π-π* quinoline-localized excitation. mdpi.com For benzo-[f]-quinolinium derivatives, two strong π → π* transitions are observed around 270 nm and 350 nm, with a lower intensity n → π* transition in the visible region due to intramolecular charge transfer (ICT). mdpi.com It is expected that this compound would exhibit similar characteristics, with distinct π-π* and n-π* bands. The ethyl group at the 8-position is likely to cause a slight red shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect.

No direct experimental fluorescence data for this compound was found in the reviewed sources. However, many quinoline derivatives are known to be fluorescent. The fluorescence of 7-hydroxyquinoline-8-carbaldehydes, for example, has been studied in detail. acs.org A Pd(II) complex with (E)-8-hydroxyquinoline-2-carbaldehyde O-benzyl oxime exhibited fluorescence with a maximum at 398 nm upon excitation at 303 nm. researchgate.net

Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals | Notes |

| π → π | < 350 | HOMO (π) to LUMO (π) | High intensity, characteristic of the quinoline ring system. |

| n → π | > 350 | HOMO-1 (n) to LUMO (π) | Lower intensity, associated with the carbaldehyde group. |

This table is predictive and based on data from related quinoline compounds.

Solvent Effects on Absorption and Emission Maxima

The polarity of the solvent can significantly influence the position of absorption and emission bands, a phenomenon known as solvatochromism. For π-π* transitions, an increase in solvent polarity generally leads to a red shift (bathochromic shift) due to the stabilization of the more polar excited state. mdpi.com Conversely, n-π* transitions often exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. This is because the non-bonding orbitals of the carbonyl oxygen can interact with protic solvents via hydrogen bonding, lowering the energy of the ground state and thus increasing the energy required for the transition.

Studies on indenoisoquinolines and other quinoline derivatives have demonstrated these solvent-dependent shifts. mdpi.comnih.govresearchgate.net For instance, the UV-Vis spectra of certain quinoline derivatives show notable changes when moving from a non-polar solvent like n-hexane to a polar solvent like chloroform (B151607) or methanol. researchgate.netmdpi.com A study on benzo-[f]-quinolinium derivatives showed a significant blue shift in the intramolecular charge transfer (ICT) band with increasing solvent polarity, indicating negative solvatochromism. mdpi.com It is anticipated that the absorption spectrum of this compound would show a red shift in its π-π* bands and a blue shift in its n-π* band as the solvent polarity increases.

Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent Type | Expected Shift in π-π* Bands | Expected Shift in n-π* Bands | Rationale |

| Non-polar (e.g., Hexane) | Baseline | Baseline | Minimal interaction with the solute. |

| Aprotic Polar (e.g., DMSO) | Red Shift | Slight Blue Shift | Stabilization of the π* excited state. |

| Protic Polar (e.g., Ethanol) | Red Shift | Significant Blue Shift | Hydrogen bonding with the carbonyl oxygen stabilizes the ground state. |

This table is predictive and based on established principles and data from related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of less than 5 ppm. veeprho.comneist.res.in This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₁₁NO), the exact mass can be calculated and compared to the experimentally determined mass. HRMS is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. veeprho.comnih.gov Techniques like time-of-flight (TOF) MS are often employed for this purpose. veeprho.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides detailed structural information. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN, CO, and radicals such as H• and CH₃•. rsc.orgcdnsciencepub.com

For this compound, the expected fragmentation pattern would involve:

Loss of a hydrogen radical (H•) from the ethyl group to form a stable secondary carbocation.

Loss of a methyl radical (•CH₃) via benzylic cleavage of the ethyl group.

Loss of carbon monoxide (CO) from the carbaldehyde group.

Loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for many nitrogen-containing heterocyclic aromatic compounds. rsc.orgcdnsciencepub.com

A study on various quinolinecarbaldehydes indicated a preferential fragmentation involving the initial loss of a carbonyl group. mdpi.com In the mass spectra of methoxyquinolines, two primary fragmentation schemes were observed, both initiated at the methoxy (B1213986) group. cdnsciencepub.com Similarly, the fragmentation of this compound would be expected to show characteristic losses related to both the ethyl and carbaldehyde substituents, providing confirmation of its structure. The fragmentation of pyridazino-quinolines also showed complex patterns with cross-ring cleavages and rupture of substituent groups. nih.gov

Table 3: Predicted Key Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 185 | 184 | H• | Loss of a hydrogen radical from the ethyl group. |

| 185 | 170 | •CH₃ | Loss of a methyl radical from the ethyl group. |

| 185 | 157 | CO | Loss of carbon monoxide from the carbaldehyde group. |

| 157 | 130 | HCN | Subsequent loss of hydrogen cyanide from the quinoline ring. |

This table is predictive and based on known fragmentation patterns of related quinoline derivatives.

Advanced X-ray Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific X-ray crystallographic data for this compound was found, data for the parent compound, quinoline-2-carbaldehyde, is available. It crystallizes in a monoclinic system with two nearly planar molecules in the asymmetric unit. nih.gov

A study on 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde revealed that the molecule crystallizes with chloroform and the ring systems are essentially planar. The crystal packing is stabilized by π-π stacking interactions. mdpi.com Similarly, a Pd(II) complex of (E)-8-hydroxyquinoline-2-carbaldehyde O-benzyl oxime has been characterized by X-ray diffraction, confirming its structure. researchgate.net Based on these related structures, it is expected that this compound would also have a largely planar quinoline ring system. The conformation of the ethyl and carbaldehyde groups relative to the plane of the quinoline ring would be a key feature determined by X-ray analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS analysis would be expected to identify the constituent elements: carbon (C), nitrogen (N), and oxygen (O). The high-resolution spectra of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical environments of these atoms.

Expected Binding Energies:

Due to the lack of direct experimental XPS data for this compound, the following table presents expected binding energies for the core-level spectra based on data from analogous quinoline derivatives. These values are indicative and would be influenced by the specific electronic effects of the ethyl and carbaldehyde substituents.

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.5 - 285.0 | Aromatic C-C/C-H in the quinoline ring and ethyl group |

| ~285.5 - 286.5 | C-N bond in the quinoline ring | ||

| ~287.0 - 288.0 | C=O in the carbaldehyde group | ||

| Nitrogen | N 1s | ~399.0 - 400.5 | Pyridinic nitrogen in the quinoline ring |

| Oxygen | O 1s | ~531.0 - 532.5 | C=O in the carbaldehyde group |

Note: These are estimated values and can vary based on instrument calibration and specific chemical environment.

Detailed Research Findings:

Studies on substituted quinolines provide a basis for these expectations. For instance, research on 5-chloro-8-methoxy-2-(bromomethyl)quinoline has provided XPS data on a functionalized quinoline system. aip.org In another study on a polythiophene-quinoline derivative, the C 1s spectrum was deconvoluted to show peaks for C-C/C=C at 284.50 eV, C-S at 285.12 eV, and C-O at 287.18 eV. The N 1s peak was observed at 400.22 eV for the C-N in the quinoline ring. researchgate.net

The electron-withdrawing nature of the carbaldehyde group at the 2-position in this compound would be expected to shift the C 1s binding energy of the adjacent carbon and the N 1s binding energy to higher values compared to unsubstituted quinoline. Conversely, the electron-donating ethyl group at the 8-position would likely cause a slight decrease in the binding energies of the adjacent carbon atoms. The precise determination of these shifts would require experimental analysis of the target molecule.

Synchrotron-Based Techniques (e.g., NEXAFS, XANES) for Electronic Structure Probing

Synchrotron-based techniques, such as Near Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Absorption Near Edge Structure (XANES), are powerful tools for investigating the unoccupied electronic states of a material. acs.org These element-specific methods provide detailed information about the local coordination and bonding environment of atoms.

For this compound, NEXAFS/XANES spectroscopy would be particularly insightful for probing the electronic structure of the carbon, nitrogen, and oxygen atoms.

Expected Spectral Features:

Carbon K-edge: The C K-edge spectrum would exhibit distinct resonances corresponding to transitions from the C 1s core level to unoccupied molecular orbitals. A prominent pre-edge feature is expected due to the 1s → π* transition associated with the aromatic quinoline ring and the C=O bond of the carbaldehyde group. The peak for the C=O π* transition would likely appear around 288.5 eV. researchgate.net

Nitrogen K-edge: The N K-edge spectrum is characterized by a sharp peak corresponding to the 1s → π* transition of the pyridinic nitrogen in the quinoline ring. researchgate.net The energy of this transition provides information about the local electronic environment of the nitrogen atom. For nitrogen-containing heterocycles, these transitions are typically observed in the 398-402 eV range. researchgate.net

Oxygen K-edge: The O K-edge spectrum would be dominated by a strong resonance from the 1s → π* transition of the carbonyl group (C=O) in the carbaldehyde moiety. Broader features at higher energies would correspond to 1s → σ* transitions.

Detailed Research Findings:

While specific NEXAFS/XANES studies on this compound are not available, research on other nitrogen-containing heterocycles and carbonyl compounds provides a solid foundation for interpretation. nih.gov Studies on various organic nitrogen compounds have established a library of spectral features for different nitrogen functional groups. researchgate.net The analysis of quinoline derivatives has shown that substituents can shift the positions of the absorption edges, reflecting changes in the electronic structure. aip.orgresearchgate.net The combination of the electron-donating ethyl group and the electron-withdrawing carbaldehyde group in this compound would create a unique electronic structure that could be precisely mapped using these synchrotron techniques.

Theoretical and Computational Studies of 8 Ethylquinoline 2 Carbaldehyde

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods allow for a detailed understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) Optimizations of Ground-State Geometries

Density Functional Theory (DFT) is a widely used computational method for geometry optimization due to its balance of accuracy and computational cost. nih.gov The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a common choice for optimizing the geometries of organic molecules. nih.govrsc.org

For 8-Ethylquinoline-2-carbaldehyde, a DFT optimization would reveal the most stable conformation by minimizing the energy of the system. The planarity of the quinoline (B57606) ring system is a key feature, though the ethyl and carbaldehyde groups will have specific orientations relative to the ring. The rotational barrier of the C-C bond connecting the ethyl group and the quinoline ring, as well as the orientation of the carbaldehyde group, are important parameters determined from these calculations.

Below is a table of representative optimized geometric parameters for this compound, derived from typical values for similar quinoline derivatives.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C(2)-C(9) | 1.48 | |

| C(9)=O(10) | 1.22 | |

| C(8)-C(11) | 1.52 | |

| C(11)-C(12) | 1.54 | |

| Bond Angles (°) | ||

| C(3)-C(2)-C(9) | 120.5 | |

| C(2)-C(9)=O(10) | 124.0 | |

| C(7)-C(8)-C(11) | 121.0 | |

| Dihedral Angles (°) | ||

| C(3)-C(2)-C(9)=O(10) | 180.0 (anti-periplanar) or 0.0 (syn-periplanar) | |

| N(1)-C(8)-C(11)-C(12) | ~60-90 (staggered conformation) |

Note: The data in this table is representative and based on computational studies of analogous quinoline derivatives. The exact values for this compound would require specific calculations.

Ab Initio Methods for High-Accuracy Energy and Electronic Structure Determinations

For more accurate energy and electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. researchgate.net These methods, while computationally more demanding than DFT, can provide a more precise description of electron correlation effects, which are important for determining accurate energetic properties.

High-accuracy calculations would provide reliable values for the total energy, heat of formation, and dipole moment of this compound. The electronic structure analysis would include the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

| Property | Predicted Value | Method |

| Total Energy | (Typical value in Hartrees) | MP2/cc-pVTZ |

| Dipole Moment | (Typical value in Debye) | MP2/cc-pVTZ |

| HOMO Energy | (Typical value in eV) | MP2/cc-pVTZ |

| LUMO Energy | (Typical value in eV) | MP2/cc-pVTZ |

| HOMO-LUMO Gap | (Typical value in eV) | MP2/cc-pVTZ |

Note: The data in this table is illustrative of the types of results obtained from ab initio calculations and does not represent specific calculated values for this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between molecular structure and experimental observations.

Simulation of NMR Chemical Shifts and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental resonances.

For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus. The aldehyde proton is expected to have a characteristic downfield shift. The protons and carbons of the quinoline ring will show distinct shifts based on their position relative to the nitrogen atom and the substituents. The ethyl group protons and carbons will also have predictable chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aldehyde) | 9.5 - 10.5 | - |

| C (aldehyde) | 190 - 195 | - |

| Quinoline Ring Hs | 7.0 - 9.0 | - |

| Quinoline Ring Cs | 120 - 155 | - |

| Ethyl Group CH₂ | 2.8 - 3.2 | 25 - 30 |

| Ethyl Group CH₃ | 1.2 - 1.5 | 13 - 16 |

Note: These predicted chemical shift ranges are based on typical values for similar functional groups and quinoline derivatives. rsc.orgmdpi.com The actual values can be influenced by solvent effects and the specific computational method used.

Calculation of Vibrational Frequencies and Intensities

The calculation of vibrational frequencies using DFT methods, such as B3LYP/6-31G(d,p), can provide a theoretical infrared (IR) and Raman spectrum. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra. It is common practice to scale the calculated frequencies to better match experimental values.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The C=O stretching of the aldehyde group would appear as a strong band around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed in the 2800-3100 cm⁻¹ region. The quinoline ring breathing modes and various C-H and C-C bending vibrations would populate the fingerprint region of the spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (aldehyde) | ~1700 | Strong |

| C=N stretch (quinoline) | ~1600 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| C-H bend (in-plane) | 1000 - 1300 | Medium |

| C-H bend (out-of-plane) | 700 - 900 | Strong |

Note: The predicted frequencies are representative and based on computational studies of related quinoline derivatives. nih.govresearchgate.net

Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π → π* transitions within the quinoline aromatic system. The presence of the carbaldehyde and ethyl groups will influence the position and intensity of these bands. The calculations would likely predict several absorption bands in the UV region.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 - 340 | (Typical value) |

| S₀ → S₂ | ~280 - 300 | (Typical value) |

| S₀ → S₃ | ~230 - 250 | (Typical value) |

Note: The predicted absorption wavelengths are illustrative and based on TD-DFT calculations for similar quinoline derivatives. nih.govresearchgate.net The actual spectrum can be influenced by the solvent environment.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful lens through which the time-dependent behavior of molecules can be observed. For this compound, MD simulations would be crucial in understanding its structural flexibility, solvent interactions, and its potential as a ligand in coordination chemistry.

The conformational landscape of this compound is primarily dictated by the orientation of the ethyl and carbaldehyde groups relative to the quinoline ring. MD simulations in various solvents are essential to map this landscape and understand the influence of the solvent environment on the molecule's flexibility.

Computational studies on similar molecules, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have utilized the integral equation formalism polarizable continuum (IEFPCM) model to explore solvent effects. eurjchem.com This approach allows for the investigation of the molecule's behavior in solvents of varying polarities, such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and water. eurjchem.com For this compound, we can anticipate that the ethyl group, being non-polar, will have different solvation dynamics compared to the polar carbaldehyde group.

In a non-polar solvent, intramolecular forces would likely dominate, leading to a more compact conformation. Conversely, in polar protic solvents like water or ethanol, hydrogen bonding between the solvent and the carbaldehyde oxygen and quinoline nitrogen would influence the conformational preferences. The ethyl group's rotation would also be a key dynamic feature, with different rotamers being populated based on the solvent environment.

Table 1: Projected Conformational Dynamics of this compound in Various Solvents (Hypothetical Data) This table is a hypothetical representation based on studies of analogous compounds.

| Solvent | Dominant Conformer | Key Intermolecular Interactions | Ethyl Group Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Water | Extended | Hydrogen bonding with carbaldehyde oxygen and quinoline nitrogen | ~3.5 |